2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

描述

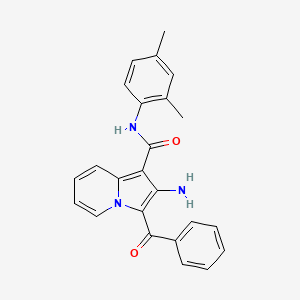

2-Amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is an indolizine-derived compound characterized by a fused bicyclic indolizine core. The molecule features:

- A 2-amino group at position 2, which may enhance hydrogen-bonding interactions in biological systems.

- An N-(2,4-dimethylphenyl)carboxamide group at position 1, providing steric bulk and hydrophobic character.

Indolizine derivatives are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and chemosensing properties . The structural versatility of this scaffold allows for fine-tuning via substitutions on the benzoyl and aryl carboxamide groups, making comparative analysis critical for optimizing functionality.

属性

IUPAC Name |

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-12-18(16(2)14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWBNXQYGGHVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of This compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Indolizine Core : Achieved through reactions involving pyrrole derivatives.

- Introduction of Functional Groups : This includes substitution reactions to add the amino and benzoyl groups.

- Final Cyclization and Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Antitumor Activity

Recent studies have indicated that derivatives of indolizine compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have been tested against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | A549 (Lung) | 6.75 ± 0.19 |

| Example B | HCC827 (Lung) | 5.13 ± 0.97 |

| Example C | NCI-H358 (Lung) | 0.85 ± 0.05 |

These results suggest that such compounds may effectively inhibit tumor growth in vitro, particularly in two-dimensional cell cultures compared to three-dimensional cultures .

The mechanism through which This compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interference : It potentially interacts with DNA/RNA, affecting cellular replication and transcription processes.

Case Studies

-

Antitumor Efficacy :

A study evaluated the efficacy of various indolizine derivatives against lung cancer cell lines using MTS cytotoxicity assays. The compound demonstrated a dose-dependent inhibition of cell proliferation across multiple cancer lines, indicating its potential as a chemotherapeutic agent . -

Antimicrobial Properties :

Another investigation revealed that similar compounds exhibited antimicrobial activity against several bacterial strains. This suggests a broader spectrum of biological activity beyond antitumor effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide (Compound A) and its analogs:

Key Comparative Findings

Substituent Effects on Physicochemical Properties

Lipophilicity :

- Compound A ’s 2,4-dimethylphenyl group likely enhances lipophilicity compared to Compound B ’s 4-methoxyphenyl, which has polar methoxy substituents.

- Compound D ’s nitro group reduces overall solubility but may improve membrane permeability.

- Compound C’s 4-methoxybenzoyl group increases electron density, which could modulate binding affinity in enzymatic targets.

Steric and Steric-Electronic Interactions

- Compound D ’s 3-nitrobenzoyl group creates a planar, electron-deficient region, which may influence π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。